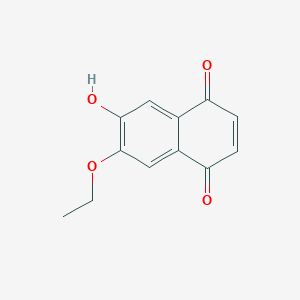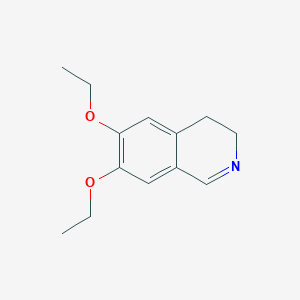
N-Phenyl-N-((trimethylsilyl)methyl)acetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-N-((trimethylsilyl)methyl)acetimidamide is a chemical compound with the molecular formula C12H20N2Si and a molecular weight of 220.39 g/mol . This compound is known for its unique structure, which includes a phenyl group, a trimethylsilyl group, and an acetimidamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of N-Phenyl-N-((trimethylsilyl)methyl)acetimidamide typically involves the reaction of N-phenylacetimidamide with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
N-Phenyl-N-((trimethylsilyl)methyl)acetimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imides or amides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-Phenyl-N-((trimethylsilyl)methyl)acetimidamide is utilized in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Phenyl-N-((trimethylsilyl)methyl)acetimidamide involves its interaction with specific molecular targets. The trimethylsilyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
N-Phenyl-N-((trimethylsilyl)methyl)acetimidamide can be compared with other similar compounds such as:
N-Phenylacetamide: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
N-((Trimethylsilyl)methyl)acetamide: Similar structure but without the phenyl group, leading to different applications and reactivity.
N-Phenyl-N-methylacetamide: Contains a methyl group instead of the trimethylsilyl group, affecting its lipophilicity and biological activity.
This compound stands out due to its unique combination of a phenyl group and a trimethylsilyl group, which imparts distinctive chemical and biological properties.
Eigenschaften
Molekularformel |
C12H20N2Si |
|---|---|
Molekulargewicht |
220.39 g/mol |
IUPAC-Name |
N-phenyl-N-(trimethylsilylmethyl)ethanimidamide |
InChI |
InChI=1S/C12H20N2Si/c1-11(13)14(10-15(2,3)4)12-8-6-5-7-9-12/h5-9,13H,10H2,1-4H3 |
InChI-Schlüssel |
CIHVOCSXZREYTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=N)N(C[Si](C)(C)C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




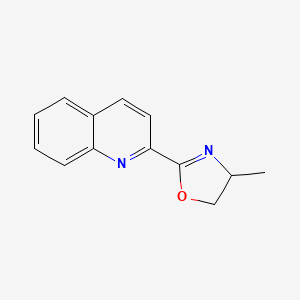
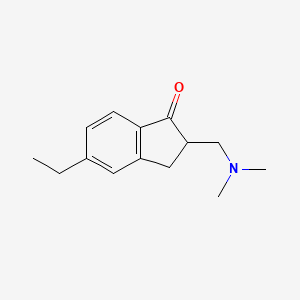
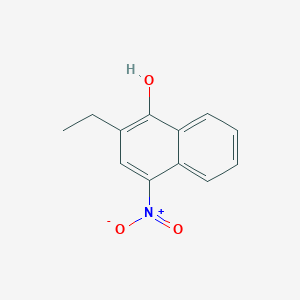
![7-Bromoimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B11888137.png)
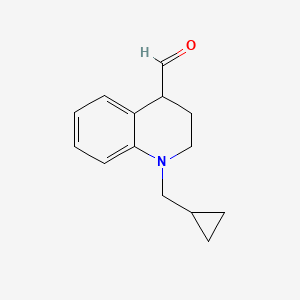


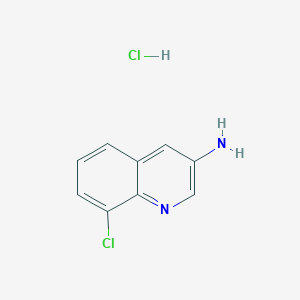
![Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate](/img/structure/B11888153.png)
